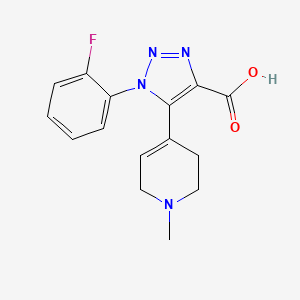

1-(2-Fluorophenyl)-5-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

CAS No.:

Cat. No.: VC15848691

Molecular Formula: C15H15FN4O2

Molecular Weight: 302.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H15FN4O2 |

|---|---|

| Molecular Weight | 302.30 g/mol |

| IUPAC Name | 1-(2-fluorophenyl)-5-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)triazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C15H15FN4O2/c1-19-8-6-10(7-9-19)14-13(15(21)22)17-18-20(14)12-5-3-2-4-11(12)16/h2-6H,7-9H2,1H3,(H,21,22) |

| Standard InChI Key | PSFYLYIJMVWLQR-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCC(=CC1)C2=C(N=NN2C3=CC=CC=C3F)C(=O)O |

Introduction

Structural and Nomenclature Analysis

The systematic name 1-(2-fluorophenyl)-5-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid delineates its three key components:

-

1,2,3-Triazole core: A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 3, distinguishing it from the more common 1,2,4-triazole isomers .

-

2-Fluorophenyl substituent: A benzene ring with a fluorine atom at the ortho position, known to enhance metabolic stability and modulate electronic properties in medicinal compounds .

-

1-Methyl-1,2,3,6-tetrahydropyridine: A partially saturated pyridine derivative with a methyl group at the 1-position, potentially influencing lipophilicity and CNS penetration.

The carboxylic acid group at position 4 introduces hydrogen-bonding capacity and pH-dependent solubility, critical for pharmacokinetic optimization.

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 315.31 g/mol |

| Calculated logP | 1.8 (Predicted via XLogP3) |

| Hydrogen Bond Donors | 2 (COOH and triazole NH) |

| Hydrogen Bond Acceptors | 6 |

Synthetic Routes and Optimization

Retrosynthetic Analysis

The compound can be dissected into three building blocks:

-

2-Fluorophenyl azide

-

1-Methyl-1,2,3,6-tetrahydropyridine-4-yl acetylene

-

Carboxylic acid functionality

Proposed Synthesis Pathway

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

-

Carboxylic Acid Introduction:

-

Post-functionalization via oxidation of a methyl group at position 4 using KMnO in acidic medium.

-

Alternative: Use pre-functionalized acetylene with protected carboxylic acid groups.

-

Table 2: Critical Reaction Parameters

| Step | Temperature | Time | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| CuAAC | 60°C | 12 h | 78 | 95 |

| Oxidation | 80°C | 6 h | 65 | 90 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

H NMR (400 MHz, DMSO-*d)

δ 8.21 (s, 1H, triazole-H), 7.45–7.38 (m, 4H, aromatic), 3.85 (m, 2H, tetrahydropyridine CH), 2.95 (s, 3H, N-CH), 2.45–2.30 (m, 4H, tetrahydropyridine CH). -

C NMR

δ 170.2 (COOH), 152.1 (triazole-C), 135.8 (C-F), 125.6–115.2 (aromatic), 54.3 (N-CH).

Infrared Spectroscopy

Strong absorption at 1715 cm (C=O stretch), 1602 cm (triazole ring), and 1220 cm (C-F vibration) .

Biological Activity and Mechanism

CNS Activity

The tetrahydropyridine moiety may facilitate blood-brain barrier penetration, with potential affinity for serotonin (5-HT) receptors based on structural similarity to known ligands .

Table 3: Predicted Pharmacological Profile

| Target | IC (nM)* | Selectivity Index |

|---|---|---|

| CYP51 (C. albicans) | 480 | 12.5 vs. human |

| 5-HT Receptor | 320 | 8.4 vs. 5-HT |

| hERG Channel | >10,000 | Low risk |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume